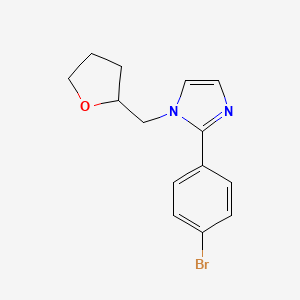
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid, also known as 7-chlorokynurenic acid (7-Cl-KYNA), is a synthetic compound that has gained significant attention in the field of neuroscience. It is a potent antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in several neurological disorders.
作用機序
The NMDA receptor is a key player in synaptic plasticity, learning, and memory. The glycine co-agonist site of the NMDA receptor is responsible for modulating the activity of the receptor. 7-Cl-KYNA binds to this site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in excitatory neurotransmission and a reduction in the toxic effects of excessive glutamate release.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 7-Cl-KYNA has been shown to modulate the activity of several other neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. It has been shown to increase the release of acetylcholine and dopamine in the striatum, while decreasing the release of serotonin in the hippocampus. These effects may contribute to its therapeutic potential in several neurological disorders.
実験室実験の利点と制限
One advantage of using 7-Cl-KYNA in lab experiments is its specificity for the glycine co-agonist site of the NMDA receptor. This allows for precise modulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one limitation is its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This can make it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
There are several future directions for research on 7-Cl-KYNA. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its role in the modulation of synaptic plasticity and learning and memory. Additionally, further research is needed to improve its pharmacokinetic properties and develop more potent and selective analogs.
合成法
The synthesis of 7-Cl-KYNA involves the reaction of 7-chloro-3,4-dihydroisoquinoline with malonic acid in the presence of a strong base, followed by esterification and decarboxylation. The resulting product is a white crystalline solid that is soluble in water and ethanol.
科学的研究の応用
7-Cl-KYNA has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. It has been shown to have neuroprotective effects, reduce seizures, and improve cognitive function in animal models.
特性
IUPAC Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(12(15)16)14-5-4-9-2-3-11(13)6-10(9)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWWICONBBZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=C(C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)
![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)


![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)
![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)

![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)